

In-Depth Technical Guide: MET Kinase-IN-4 Inhibitor Classification

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Compound of Interest

Compound Name: MET kinase-IN-4

Cat. No.: B1667183

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Introduction

MET kinase, also known as c-Met or hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the MET signaling pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. **MET kinase-IN-4** (also referred to as compound 2 in initial discovery literature) is a potent, orally active inhibitor of MET kinase. This technical guide provides a comprehensive overview of **MET kinase-IN-4**, including its classification, mechanism of action, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

Property	Value
CAS Number	888719-03-7[1]
Molecular Formula	C25H16F2N4O3
Molecular Weight	458.42 g/mol [1]

Classification and Mechanism of Action

Based on X-ray crystallographic analysis of its binding to the MET kinase domain (PDB ID: 3CE3), **MET kinase-IN-4** is classified as a Type II ATP-competitive inhibitor.[\[2\]](#)[\[3\]](#) Type II inhibitors bind to the "DFG-out" inactive conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped. This binding mode extends into an allosteric pocket adjacent to the ATP-binding site, often leading to higher selectivity compared to Type I inhibitors which bind to the active "DFG-in" conformation.

The binding of **MET kinase-IN-4** to the ATP-binding site of MET kinase prevents the phosphorylation of the kinase and subsequent activation of downstream signaling pathways.

Biological Activity and Selectivity

MET kinase-IN-4 is a highly potent inhibitor of MET kinase with an IC₅₀ of 1.9 nM.[\[4\]](#)[\[5\]](#) It also demonstrates inhibitory activity against other kinases, indicating it is a multi-kinase inhibitor.

Target Kinase	IC ₅₀ (nM)
MET	1.9 [4] [5]
Flt-3	4 [6] [7]
VEGFR-2	27 [6] [7]

The inhibitor has shown significant in vivo antitumor activity in a GTL-16 human gastric carcinoma xenograft model.[\[5\]](#)[\[6\]](#)[\[7\]](#)

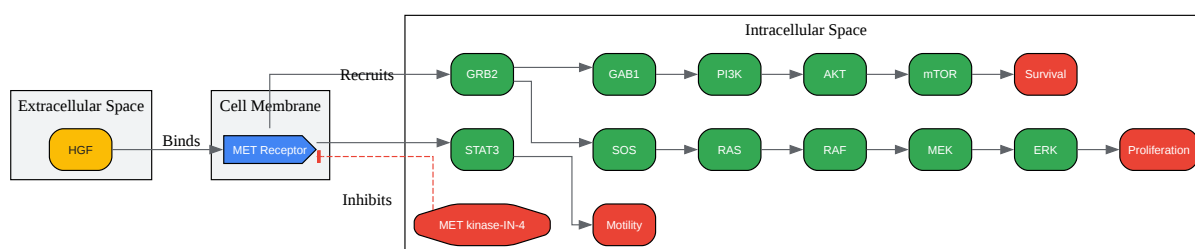
Pharmacokinetics

MET kinase-IN-4 exhibits a favorable pharmacokinetic profile in mice, demonstrating good oral bioavailability and a reasonable half-life.[\[6\]](#)[\[7\]](#)

Species	Dosing	Key Findings
Mice	Intravenous (i.v.) and Oral (p.o.)	Favorable pharmacokinetic profile. [5] [6] [7]

Signaling Pathway

The MET signaling pathway is a complex network that regulates various cellular processes. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, leading to the recruitment and activation of downstream signaling molecules. Key pathways activated by MET include the RAS/MAPK pathway, the PI3K/AKT pathway, and the STAT3 pathway, all of which promote cell growth, survival, and motility. **MET kinase-IN-4** inhibits the initial step of this cascade by blocking MET kinase activity.



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Caption: The MET signaling pathway and the point of inhibition by **MET kinase-IN-4**.

Experimental Protocols

In Vitro MET Kinase Activity Assay

A common method to determine the in vitro activity of a MET kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate. A widely used format is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant human MET kinase
- Poly(Glu, Tyr) 4:1 as a substrate

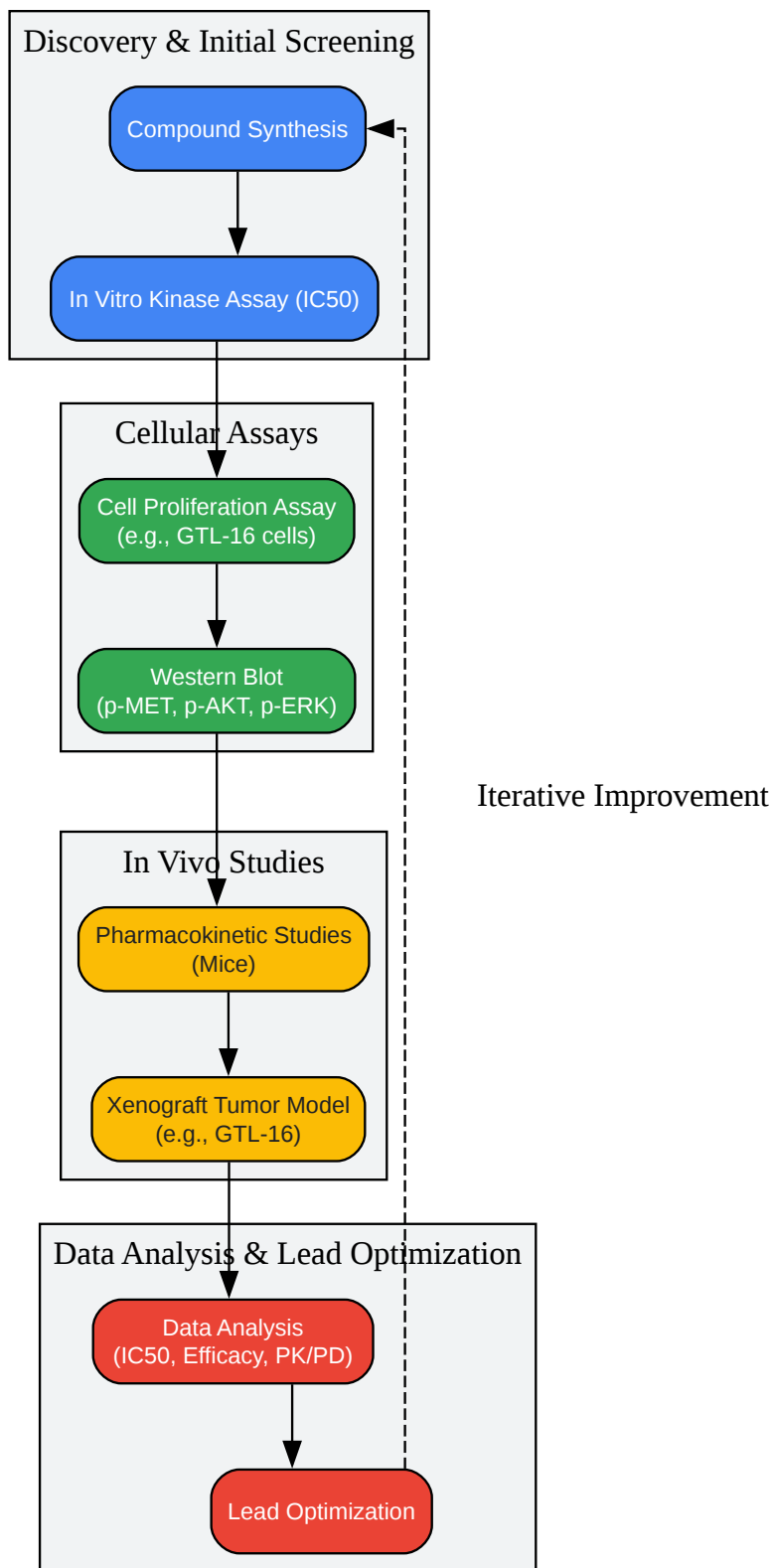
- ATP
- **MET kinase-IN-4** (or other test compounds)
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- Microplate reader capable of measuring luminescence

Procedure:

- Compound Preparation: Prepare serial dilutions of **MET kinase-IN-4** in DMSO.
- Reaction Setup: In a 384-well plate, add the test compound, recombinant MET kinase, and the substrate dissolved in assay buffer.
- Initiation: Start the kinase reaction by adding ATP.
- Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
- Termination and ADP Detection:
 - Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measurement: Read the luminescence on a microplate reader.
- Data Analysis: The amount of ADP produced is proportional to the kinase activity. The IC₅₀ value for the inhibitor is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a MET kinase inhibitor.



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Caption: A typical preclinical experimental workflow for a MET kinase inhibitor.

Conclusion

MET kinase-IN-4 is a potent, orally active, Type II ATP-competitive inhibitor of MET kinase with demonstrated in vitro and in vivo anti-cancer activity. Its multi-kinase inhibitory profile and favorable pharmacokinetic properties make it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are essential for its further investigation and clinical translation.

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